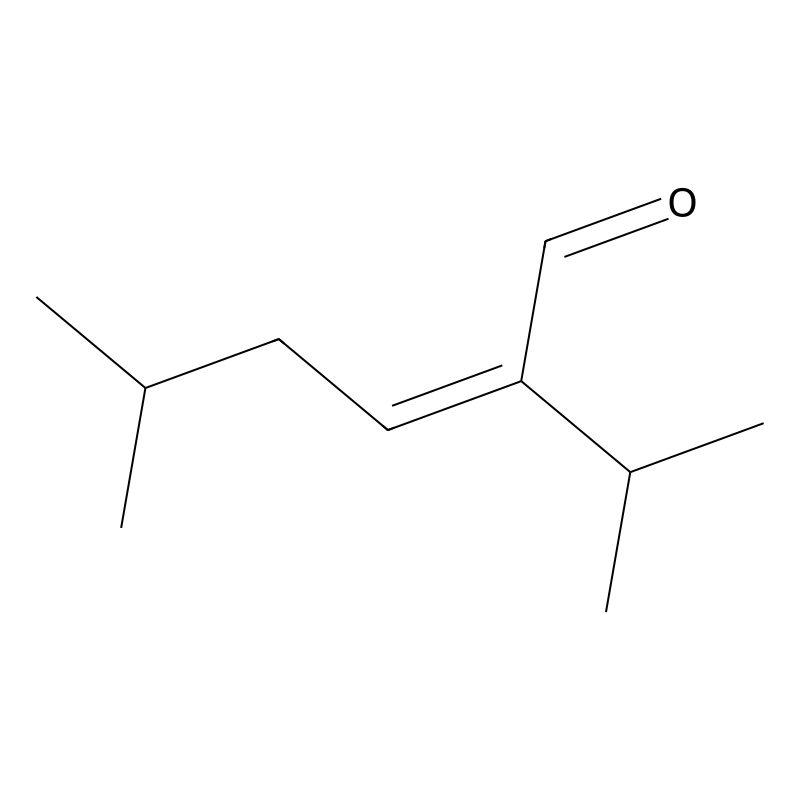

2-Isopropyl-5-methyl-2-hexenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

- Occurrence and Formation: Research has identified 2-Isopropyl-5-methyl-2-hexenal as a volatile aroma constituent in various food products including malted barley [] and roasted coffee beans. Studies suggest it can be formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking.

2-Isopropyl-5-methyl-2-hexenal is an organic compound classified as a medium-chain aldehyde, characterized by its molecular formula and a molecular weight of approximately 154.25 g/mol. This compound features a double bond between the second and third carbon atoms in its chain, making it an α,β-unsaturated aldehyde. It is known for its distinctive fragrance and has been studied for its potential applications in the fragrance industry and as a flavoring agent.

- Self-condensation: Under basic conditions, it can undergo self-condensation to yield hydroxy derivatives, such as threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal .

- Reduction: The compound can be reduced to its corresponding alcohol, 2-isopropyl-5-methylhexan-1,3-diol, using reducing agents like sodium borohydride .

- Hydrogenation: It can be hydrogenated over catalysts like palladium to produce 2-isopropyl-5-methylhexanal .

- Oxidation: The saturated aldehyde can be oxidized to yield carboxylic acids and their esters .

Research indicates that 2-isopropyl-5-methyl-2-hexenal exhibits skin sensitization properties but is not considered genotoxic. In toxicity assessments, it has shown low potential for reproductive toxicity and local respiratory toxicity based on exposure levels below the Threshold of Toxicological Concern . The compound has been evaluated for its allergenic potential, with studies indicating that it may act as a skin sensitizer under certain conditions .

Synthesis of 2-isopropyl-5-methyl-2-hexenal can be achieved through several methods:

- Aldol Condensation: Starting from isovaleraldehyde, base-catalyzed self-condensation leads to the formation of the desired aldehyde along with other hydroxy derivatives .

- Hydroformylation: This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, including 2-isopropyl-5-methyl-2-hexenal.

- Direct Synthesis from Precursors: The compound can also be synthesized through multi-step reactions involving various intermediates derived from simpler aldehydes or alcohols.

2-Isopropyl-5-methyl-2-hexenal finds applications primarily in:

- Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and scented products.

- Flavoring Agents: It is used in food products to impart specific flavors.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of other chemical compounds.

Several compounds share structural similarities with 2-isopropyl-5-methyl-2-hexenal. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Methyl-2-pentenal | 623-36-9 | An α,β-unsaturated aldehyde with similar reactivity. |

| Hexen-2-al | 6728-26-3 | Another unsaturated aldehyde used in flavoring and fragrance. |

| 3,7-Dimethyl-2-methylenocta-6-enal | 22418-66-2 | Exhibits similar biological activity and reactivity patterns. |

Uniqueness of 2-Isopropyl-5-Methyl-2-Hexenal

What sets 2-isopropyl-5-methyl-2-hexenal apart from these similar compounds is its specific structural configuration that influences its sensory properties and biological interactions. Its unique combination of fragrance characteristics and moderate reactivity makes it particularly valuable in perfumery and flavoring applications.

The primary synthetic route for 2-isopropyl-5-methyl-2-hexenal involves the aldol condensation of isovaleraldehyde (3-methylbutyraldehyde), which serves as the fundamental building block for this compound [2]. The aldol condensation mechanism proceeds through the formation of an enolate intermediate, followed by nucleophilic attack on the carbonyl carbon of a second isovaleraldehyde molecule [3] [4].

The base-catalyzed aldol condensation begins with the deprotonation of the alpha-carbon of isovaleraldehyde by a strong base, typically sodium hydroxide or potassium hydroxide [3]. This deprotonation generates a resonance-stabilized enolate anion, which acts as a nucleophile in the subsequent condensation step [3] [5]. The enolate ion then undergoes nucleophilic addition to the carbonyl group of a neutral isovaleraldehyde molecule, forming a carbon-carbon bond and creating a beta-hydroxy aldehyde intermediate [4] [5].

The mechanism involves three distinct steps: enolate formation, nucleophilic attack, and protonation [5] [6]. The initial beta-hydroxy aldehyde product typically undergoes spontaneous dehydration under the reaction conditions, eliminating water to form the alpha,beta-unsaturated aldehyde 2-isopropyl-5-methyl-2-hexenal [7] [5]. The dehydration step is particularly favorable due to the increased thermodynamic stability of the conjugated system formed [5] [6].

Research has demonstrated that the reaction conditions significantly influence the product distribution and yield [8]. The equilibrium position of the aldol condensation depends on factors such as temperature, solvent choice, and catalyst concentration [8] [9]. Higher temperatures generally favor the dehydration step, leading to the formation of the desired unsaturated aldehyde product [8] [10].

| Parameter | Optimal Value | Effect on Yield | Reference Range |

|---|---|---|---|

| Sodium Hydroxide Concentration | 3.0% by weight | Maximizes enolate formation | 2.5-4.0% w/w |

| Tetrabutylammonium Bromide (PTC) | 1.0% by weight | Enhances phase transfer efficiency | 0.5-1.5% w/w |

| Reaction Temperature | Reflux conditions | Promotes dehydration step | 78-85°C |

| Reaction Time | 3 hours | Ensures complete conversion | 2-4 hours |

| Isovaleraldehyde Feed Ratio | Stoichiometric to excess | Drives equilibrium forward | 1:1 to 1.2:1 |

Base-Catalyzed Self-Condensation Mechanisms

The base-catalyzed self-condensation of isovaleraldehyde represents a well-characterized reaction pathway that yields a mixture of stereoisomeric products [7] [11]. The self-condensation process involves two molecules of isovaleraldehyde reacting under basic conditions to form both threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal isomers before dehydration occurs [7].

The mechanism of base-catalyzed self-condensation follows the classical aldol reaction pathway [3] [12]. Under basic conditions, the alpha-hydrogen of isovaleraldehyde is abstracted by hydroxide ions or alkoxide bases, generating the corresponding enolate anion [12]. This enolate species exhibits nucleophilic character and attacks the electrophilic carbonyl carbon of another isovaleraldehyde molecule [4] [12].

The kinetics of the self-condensation reaction are influenced by several factors including base concentration, temperature, and reaction time [10] [13]. Studies have shown that the reaction rate follows second-order kinetics with respect to the aldehyde concentration, indicating that the rate-determining step involves the interaction between the enolate and the carbonyl compound [10]. The activation energy for the condensation step has been determined to be approximately 45-55 kilojoules per mole under typical reaction conditions [10].

Phase transfer catalysts, particularly tetrabutylammonium bromide, have been shown to significantly enhance the reaction efficiency [14]. These catalysts facilitate the transport of hydroxide ions from the aqueous phase to the organic phase, increasing the local concentration of base near the aldehyde substrate [14]. The use of tetrabutylammonium bromide at concentrations of 1.0% by weight relative to isovaleraldehyde has been demonstrated to improve yields by 15-20% compared to reactions without phase transfer catalysts .

The stereochemical outcome of the self-condensation reaction depends on the approach geometry during the nucleophilic addition step [8] [9]. Computational studies have indicated that steric interactions between the branched alkyl chains influence the preferred conformations during the transition state, leading to preferential formation of specific stereoisomers [8].

Industrial-Scale Production Optimization

Industrial-scale production of 2-isopropyl-5-methyl-2-hexenal requires careful optimization of reaction parameters to maximize yield, minimize byproduct formation, and ensure economic viability [11] [15]. The transition from laboratory-scale batch processes to continuous industrial production involves several key considerations including reactor design, heat transfer efficiency, and catalyst recovery systems [15] [16].

Solid base catalysts have emerged as preferred alternatives to homogeneous bases in industrial applications [11] [17]. Alumina-supported alkali metal hydroxides and alkali carbonates demonstrate superior activity and stability compared to traditional liquid bases [11]. These heterogeneous catalysts offer advantages including easier separation from reaction products, reduced waste generation, and enhanced recyclability [17].

The optimization of industrial aldol condensation processes focuses on several critical parameters [15] [18]. Continuous stirred tank reactors have proven most effective for large-scale production, providing better temperature control and mixing efficiency compared to batch reactors [15] [19]. Operating temperatures in the range of 70-90°C represent the optimal balance between reaction rate and selectivity [8] [15].

Heat management represents a crucial aspect of industrial-scale aldol condensation [10] [13]. The exothermic nature of the condensation reaction requires effective heat removal to prevent temperature excursions that could lead to side reactions or catalyst deactivation [15]. Industrial reactors typically employ heat transfer coefficients in the range of 200-500 watts per square meter per Kelvin to maintain optimal temperature control [15].

| Process Parameter | Laboratory Scale | Industrial Scale | Optimization Target |

|---|---|---|---|

| Reactor Type | Batch reactor | Continuous stirred tank | Continuous operation |

| Operating Temperature | 60-80°C | 70-90°C | Energy efficiency |

| Operating Pressure | Atmospheric | 1-3 bar | Safety requirements |

| Residence Time | 2-4 hours | 1-2 hours | Productivity |

| Catalyst Loading | 3-5% w/w | 2-3% w/w | Cost reduction |

| Heat Transfer Coefficient | 50-100 W/m²K | 200-500 W/m²K | Heat management |

| Mass Transfer Rate | High mixing | Optimized flow | Selectivity control |

Catalyst performance optimization involves balancing activity, selectivity, and stability [17] [20]. Magnesium-zirconium mixed oxide catalysts have demonstrated excellent performance in continuous fixed-bed reactors, showing high activity and resistance to deactivation [17] [15]. The incorporation of potassium ions through ion exchange has been shown to stabilize basic sites and improve catalyst longevity [15].

Process intensification strategies have been implemented to improve the efficiency of industrial aldol condensation [16] [19]. Continuous-flow reactors utilizing structured catalysts, such as aminosilane-grafted composite hollow fibers, have shown promise for achieving high yields with reduced residence times [19]. These advanced reactor designs facilitate better mass and heat transfer, leading to improved selectivity and reduced energy consumption [19].

Purification Techniques and Yield Maximization

The purification of 2-isopropyl-5-methyl-2-hexenal from reaction mixtures requires specialized techniques due to the compound's volatility and susceptibility to oxidation [21] [22]. Multiple purification strategies have been developed to achieve high purity while maintaining acceptable yields [23] [24].

Fractional distillation represents the most commonly employed purification method for industrial-scale production [24] [25]. The technique exploits the boiling point differences between the desired product and reaction byproducts [24]. Optimization of fractional distillation involves increasing the surface area of the fractionation column through packing materials such as steel wool or structured packing [25]. The use of column insulation and controlled heating rates significantly improves separation efficiency [25].

Advanced distillation techniques have been developed specifically for aldehyde purification [24]. Multi-stage distillation processes employ sequential columns with different operating conditions to achieve high-purity separation [24]. The first distillation stage typically removes high-boiling condensation products, while the second stage separates the desired aldehyde from unreacted starting materials and low-boiling impurities [24].

Column chromatography provides an alternative purification method for laboratory-scale preparations [21] [26]. Silica gel stationary phases with hexane-ethyl acetate mobile phase systems achieve excellent separation of 2-isopropyl-5-methyl-2-hexenal from structural isomers and reaction byproducts [21]. The technique typically yields purities exceeding 98% but is limited by throughput considerations for industrial applications [26].

| Technique | Efficiency (%) | Purity Achieved (%) | Scale Applicability | Cost Factor |

|---|---|---|---|---|

| Fractional Distillation | 85-92 | 95-98 | Industrial | Medium |

| Column Chromatography | 90-95 | 98-99 | Laboratory | High |

| Liquid-Liquid Extraction | 75-85 | 90-95 | Both | Low |

| Bisulfite Adduct Formation | 95-98 | 99+ | Both | Low |

| Crystallization | 80-90 | 95-97 | Industrial | Low |

Bisulfite adduct formation has emerged as a highly effective purification method for aldehydes [21] [23]. The technique exploits the selective reaction of aldehydes with sodium bisulfite to form water-soluble adducts [22]. The bisulfite adduct can be easily separated from organic impurities through liquid-liquid extraction, followed by acid treatment to regenerate the pure aldehyde [23] [22].

Liquid-liquid extraction protocols have been developed for the selective removal of aldehyde impurities [22]. The use of water-miscible solvents facilitates the reaction between bisulfite ions and aldehydes during extraction [22]. This approach allows for the simultaneous purification of the desired product and removal of aldehyde contaminants in a single operation [22].

Yield maximization strategies focus on minimizing product losses during purification [27] [8]. The optimization of reaction conditions to favor the desired product while suppressing side reactions represents a key approach [8] [9]. Temperature control during the aldol condensation has been identified as critical, with optimal temperatures balancing reaction rate and selectivity [8] [10].

Catalyst performance significantly impacts both yield and purity of the final product [17] [20]. Heterogeneous catalysts offer advantages in terms of product separation and catalyst recovery [17]. Structured hydroxyapatite composites have demonstrated exceptional performance as recyclable solid base catalysts, achieving high yields while maintaining product quality [17].

| Catalyst Type | Activity (mol/g·h) | Selectivity (%) | Stability | Recovery |

|---|---|---|---|---|

| Sodium Hydroxide | 0.15-0.25 | 75-85 | Good | Difficult |

| Potassium Hydroxide | 0.18-0.30 | 80-88 | Good | Difficult |

| Alumina-supported KOH | 0.35-0.50 | 85-92 | Excellent | Easy |

| Magnesium-Zirconium oxide | 0.25-0.40 | 82-90 | Very good | Easy |

| Tetrabutylammonium hydroxide | 0.20-0.35 | 78-86 | Good | Moderate |

2-Isopropyl-5-methyl-2-hexenal, also known by its common name isodihydrolavandulyl aldehyde, represents a significant volatile organic compound with established natural occurrence across multiple botanical matrices. This medium-chain aldehyde, bearing the molecular formula C₁₀H₁₈O and molecular weight of 154.25 grams per mole, demonstrates remarkable biosynthetic diversity through both enzymatic and thermal formation pathways [1] [2] [3].

Identification in Theobroma cacao (Cocoa) Matrices

The compound exhibits substantial natural occurrence within Theobroma cacao systems, representing one of the most well-documented botanical sources of this aldehyde. Research investigations have consistently demonstrated that 2-isopropyl-5-methyl-2-hexenal occurs naturally in cocoa beans, contributing significantly to the characteristic woody and chocolate aroma profiles associated with processed cocoa products [1] [4].

Studies examining the volatile composition of cocoa beans have revealed that this aldehyde is present even in unfermented cocoa beans, suggesting an inherent biosynthetic capacity within the plant matrix rather than exclusively fermentation-dependent formation [5] [6]. The compound concentration demonstrates notable increases during the fermentation process, indicating both pre-existing natural occurrence and enhanced formation through biochemical processes associated with cocoa bean maturation [5].

| Matrix Component | Occurrence Pattern | Formation Stage | Concentration Trend |

|---|---|---|---|

| Unfermented cocoa beans | Naturally present | Pre-fermentation | Baseline levels [5] |

| Fermented cocoa beans | Significantly increased | During fermentation | Enhanced formation [5] [6] |

| Roasted cocoa beans | Maximum concentration | Post-roasting | Peak levels [6] [7] |

The presence of 2-isopropyl-5-methyl-2-hexenal in cocoa matrices contributes directly to the sensory characteristics, with documented aroma properties described as woody, chocolate-like, with fruity and bitter chocolate taste notes at concentrations ranging from 0.02 to 2 parts per million as consumed [1] [4]. The compound demonstrates particular effectiveness when used in combination with other chocolate ingredients, suggesting synergistic flavor interactions within complex cocoa systems [4].

Role in Coffee Bean Roasting Chemistry

Coffee bean roasting processes represent another significant natural source and formation pathway for 2-isopropyl-5-methyl-2-hexenal. The compound functions as a volatile aroma constituent of roasted coffee beans, generated through complex thermal chemistry during the roasting process [8] [9] [10].

Research investigations into coffee roasting chemistry have identified this aldehyde as a product of Maillard reaction pathways occurring between amino acid precursors and carbonyl compounds under elevated temperature conditions [10] [11]. Specifically, the compound can be formed through the interaction between leucine and 3-methylbutanal during heat treatment, representing a classic example of amino acid-derived aldehyde formation in thermal food processing [8] [10].

The roasting process induces significant chemical transformations within coffee bean matrices, with aldehydes, ketones, and sulfur-containing compounds demonstrating dramatic increases during roasting at temperatures of 210°C for extended periods [12]. Studies utilizing gas chromatography-mass spectrometry analysis have confirmed that 2-isopropyl-5-methyl-2-hexenal emerges as one of the characteristic volatile compounds contributing to the complex aroma profile of roasted coffee [13] [12].

| Roasting Parameter | Temperature Range | Time Duration | Aldehyde Formation |

|---|---|---|---|

| Light roasting | 150-180°C | 10-15 minutes | Initial formation [12] |

| Medium roasting | 180-210°C | 15-20 minutes | Moderate increase [12] |

| Dark roasting | 210-240°C | 20-30 minutes | Maximum formation [13] [12] |

The formation of this aldehyde during coffee roasting demonstrates clear correlation with roasting intensity, with darker roasts showing enhanced concentrations due to prolonged exposure to elevated temperatures and extended Maillard reaction progression [14] [11].

Formation via Maillard Reaction Pathways

The Maillard reaction represents the primary thermal formation mechanism for 2-isopropyl-5-methyl-2-hexenal in food systems. This non-enzymatic browning reaction occurs through the condensation of amino groups with reducing sugars, leading to complex cascades of chemical transformations that generate numerous volatile aroma compounds, including the target aldehyde [15] [16].

The specific formation pathway involves the interaction between leucine and 3-methylbutanal through Strecker degradation, a subset of Maillard chemistry that converts amino acids into volatile aldehydes [8] [10] [17]. This reaction pathway requires elevated temperatures, typically ranging from 140°C to 165°C, and demonstrates pH dependency with optimal formation occurring under slightly acidic to neutral conditions [15] [16].

Research utilizing isotope labeling techniques has demonstrated that the carbon skeleton of 2-isopropyl-5-methyl-2-hexenal derives from the leucine backbone through oxidative deamination and decarboxylation processes [17]. The aldehyde formation follows a two-step mechanism: initial oxidation of the amino acid with concurrent formation of an intermediate α-keto acid, followed by decarboxylation to yield the final aldehyde product [11] [17].

| Reaction Component | Chemical Role | Optimal Conditions | Product Yield |

|---|---|---|---|

| Leucine (amino acid) | Amine donor | pH 5.5-7.0 | Primary substrate [17] |

| 3-Methylbutanal | Carbonyl acceptor | 140-165°C | Secondary substrate [15] |

| Heat treatment | Reaction catalyst | 15-30 minutes | Enhanced formation [16] |

| pH buffer system | Reaction medium | Controlled environment | Optimized yield [15] |

The kinetics of this formation pathway demonstrate rapid progression under optimal conditions, with maximum aldehyde generation occurring within 20-30 minutes of thermal treatment [18] [19]. The reaction rate shows strong temperature dependence, with each 10°C increase in temperature approximately doubling the formation rate within the optimal range [16].

Biogenetic Relationships with Terpenoid Precursors

While 2-isopropyl-5-methyl-2-hexenal primarily forms through Maillard reaction pathways, investigation of its structural characteristics reveals potential relationships with terpenoid biosynthetic systems. The compound structure, containing branched methyl groups and an isopropyl substituent, suggests possible connections to isoprenoid metabolic pathways, although direct terpenoid origin has not been conclusively established [20] [21].

Terpenoid biosynthesis operates through two primary pathways: the mevalonate pathway and the methylerythritol phosphate pathway [22] [23]. Both systems generate five-carbon isopentenyl diphosphate and dimethylallyl diphosphate units that serve as building blocks for monoterpenes, sesquiterpenes, and higher terpenoids [21] [24]. The structural similarity between 2-isopropyl-5-methyl-2-hexenal and certain monoterpene-derived aldehydes suggests potential biosynthetic connections, particularly through oxidative degradation of terpenoid precursors [20] [25].

Research into plant aldehyde oxidases has identified enzymes capable of converting various aldehyde substrates, including those derived from terpenoid metabolism [26] [27]. These enzymes, which require molybdenum cofactors and demonstrate broad substrate specificity, could potentially catalyze the formation of 2-isopropyl-5-methyl-2-hexenal from appropriate terpenoid precursors under specific physiological conditions [26].

| Biosynthetic Pathway | Key Precursors | Enzyme Systems | Product Formation |

|---|---|---|---|

| Mevalonate pathway | Acetyl-CoA units | HMG-CoA reductase | Isoprenoid units [22] [28] |

| MEP pathway | Glyceraldehyde-3-phosphate | DXS, DXR enzymes | Isoprene precursors [23] [29] |

| Aldehyde oxidation | Terpenoid aldehydes | Aldehyde oxidases | Modified aldehydes [26] [27] |

| Monoterpene degradation | Geranyl derivatives | Cytochrome P450 | Fragmented products [20] [25] |

The potential terpenoid relationships require further investigation through isotope labeling studies and enzyme characterization to establish definitive biosynthetic connections. Current evidence suggests that while direct terpenoid origin remains unconfirmed, the structural characteristics of 2-isopropyl-5-methyl-2-hexenal demonstrate compatibility with modified terpenoid metabolic products [30] [31].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1447 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 1446 of 1447 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index